molecular formula C12H10FNS B1272913 4-[(4-Fluorophenyl)sulfanyl]aniline CAS No. 24900-69-4

4-[(4-Fluorophenyl)sulfanyl]aniline

Cat. No. B1272913
CAS RN: 24900-69-4
M. Wt: 219.28 g/mol
InChI Key: LNYUNEQJZJOMBA-UHFFFAOYSA-N
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Patent
US09096599B2

Procedure details

To a suspension of 2-methylisonicotinic acid (596 mg, 4.35 mmol) in dichloromethane (100 mL) are added N,N-diisopropylethylamine (1.15 mL, 6.72 mmol) and 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (1.91 g, 5.02 mmol). The mixture was stirred at room temperature for 1 h, after which benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1′-carboxylate (1.51 g, 3.37 mmol) is added. The reaction mixture is stirred at room temperature. After 18 h, additional 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium (0.75 equiv) is added. After 2 days reaction time, the mixture is diluted with dichloromethane (300 mL), washed with saturated aqueous sodium hydrogen carbonate (100 mL) and brine (100 mL). The organic layer is dried over sodium sulphate, filtered and is concentrated under reduced pressure to give a brown oil. Purification of the crude by column chromatography on silica gel (heptane/ethyl acetate 40 to 100% as eluent) affords the desired product (1.09 g, 1.92 mmol, 57% yield) (HPLC-MS Method 2: retention time: 2.284 min, m/z 568.1).
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Name
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
1.91 g
Type
reactant
Reaction Step Two
Name
benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1′-carboxylate
Quantity
1.51 g
Type
reactant
Reaction Step Three
Name
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
57%

Identifiers

REACTION_CXSMILES
CC1C=C(C=CN=1)C(O)=O.C(N(CC)C(C)C)(C)C.C[NH3+].F[P-](F)(F)(F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2N=CC=CC=2N=N1.F[P-](F)(F)(F)(F)F.[F:53][C:54]1[CH:59]=[CH:58][C:57]([S:60][C:61]2[CH:62]=[C:63]3C4(CCN(C(OCC5C=CC=CC=5)=O)CC4)C[NH:67][C:64]3=[CH:65][CH:66]=2)=[CH:56][CH:55]=1>ClCCl>[F:53][C:54]1[CH:59]=[CH:58][C:57]([S:60][C:61]2[CH:62]=[CH:63][C:64]([NH2:67])=[CH:65][CH:66]=2)=[CH:56][CH:55]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
596 mg
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CN1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
1.91 g
Type
reactant
Smiles
C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F
Step Three
Name
benzyl 5-(4-fluorophenylthio)spiro[indoline-3,4′-piperidine]-1′-carboxylate
Quantity
1.51 g
Type
reactant
Smiles
FC1=CC=C(C=C1)SC=1C=C2C(=CC1)NCC21CCN(CC1)C(=O)OCC1=CC=CC=C1
Step Four
Name
2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[NH3+].F[P-](F)(F)(F)(F)F.N1(N=NC2=C1N=CC=C2)OC(=[N+](C)C)N(C)C.F[P-](F)(F)(F)(F)F
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature
WAIT
Type
WAIT
Details
After 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After 2 days reaction time
Duration
2 d
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude by column chromatography on silica gel (heptane/ethyl acetate 40 to 100% as eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)SC1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.92 mmol
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.